N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2-{[4-OXO-6-(2-PHENYLETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines a phenyl group, a pyridopyrimidine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[4-OXO-6-(2-PHENYLETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the pyridopyrimidine core through cyclization reactions, followed by the introduction of the phenyl and acetamide groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-2-{[4-OXO-6-(2-PHENYLETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenyl and pyridopyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-2-{[4-OXO-6-(2-PHENYLETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[4-OXO-6-(2-PHENYLETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Uniqueness
N-(3,5-DIMETHYLPHENYL)-2-{[4-OXO-6-(2-PHENYLETHYL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a phenyl group, a pyridopyrimidine core, and an acetamide moiety, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C25H28N4O2S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-oxo-6-(2-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H28N4O2S/c1-17-12-18(2)14-20(13-17)26-23(30)16-32-25-27-22-9-11-29(15-21(22)24(31)28-25)10-8-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3,(H,26,30)(H,27,28,31) |
InChI Key |
KITAMXSJMREWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCC4=CC=CC=C4)C(=O)N2)C |
Origin of Product |
United States |
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